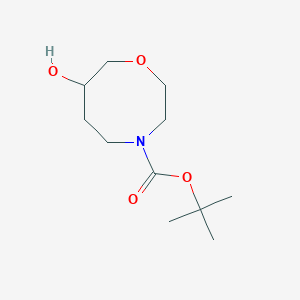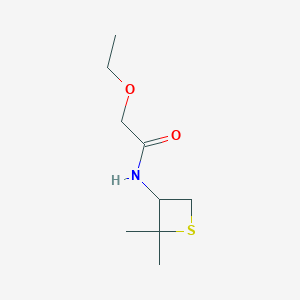![molecular formula C8H6BrN3O B15228518 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde](/img/structure/B15228518.png)
5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde is a heterocyclic compound that contains both pyrazole and pyridine rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde typically involves the bromination of 1-methyl-1H-pyrazolo[3,4-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like chloroform . The reaction is carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted pyrazolo[3,4-b]pyridine derivatives, which can be further utilized in medicinal chemistry .
Aplicaciones Científicas De Investigación
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer treatment.
Biological Studies: The compound is used in the development of probes for studying biological pathways and enzyme functions.
Industrial Applications: It is employed in the synthesis of advanced materials and dyes.
Mecanismo De Acción
The mechanism of action of compounds derived from 5-bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde often involves the inhibition of specific enzymes or receptors. For example, kinase inhibitors derived from this compound can block the activity of kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making these compounds effective in cancer therapy .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde: Similar structure but with a fluorine atom instead of bromine.
5-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde: Contains a chlorine atom instead of bromine.
Uniqueness
5-Bromo-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carbaldehyde is unique due to its specific bromine substitution, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance the compound’s ability to participate in substitution reactions, making it a versatile building block for synthesizing a wide range of derivatives .
Propiedades
Fórmula molecular |
C8H6BrN3O |
|---|---|
Peso molecular |
240.06 g/mol |
Nombre IUPAC |
5-bromo-1-methylpyrazolo[3,4-b]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C8H6BrN3O/c1-12-8-6(7(4-13)11-12)2-5(9)3-10-8/h2-4H,1H3 |
Clave InChI |
FLYOOXMYBXECED-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=N2)Br)C(=N1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(2,3-Dihydrofuro[3,2-b]pyridin-5-yl)methanamine](/img/structure/B15228496.png)
![4-Iodoisothiazolo[5,4-b]pyridin-3-amine](/img/structure/B15228523.png)



![2-Chlorofuro[2,3-d]pyrimidin-4-amine](/img/structure/B15228548.png)

